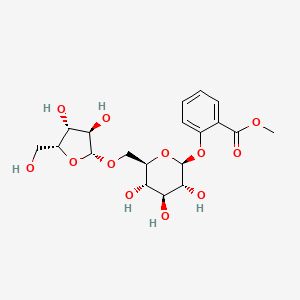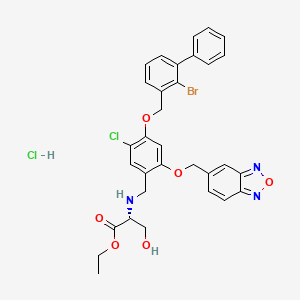
THP-PEG2-Mal
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of THP-PEG2-Mal involves the conjugation of tetrahydropyranyl (THP) and maleimide groups to a polyethylene glycol (PEG) backbone. The reaction typically occurs under mild conditions to preserve the integrity of the functional groups. The process involves the following steps:
Activation of PEG: The PEG is first activated by reacting with a suitable activating agent such as N-hydroxysuccinimide (NHS) to form PEG-NHS.
Conjugation with THP: The activated PEG-NHS is then reacted with tetrahydropyranyl alcohol to form THP-PEG.
Addition of Maleimide: Finally, the THP-PEG is reacted with maleimide to form this compound
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The production is typically carried out in batch reactors with rigorous quality control measures to monitor the purity and yield of the compound .
Chemical Reactions Analysis
Types of Reactions
THP-PEG2-Mal undergoes various chemical reactions, including:
Substitution Reactions: The maleimide group in this compound can react with thiol groups in proteins or other molecules, forming stable thioether bonds.
Hydrolysis: The tetrahydropyranyl group can be hydrolyzed under acidic conditions to release the PEG-maleimide moiety
Common Reagents and Conditions
Substitution Reactions: Common reagents include thiol-containing compounds such as cysteine or glutathione. The reaction typically occurs at neutral to slightly basic pH (pH 7-8) and room temperature.
Hydrolysis: Acidic conditions (pH 2-4) are used to hydrolyze the tetrahydropyranyl group
Major Products Formed
Substitution Reactions: The major products are thioether-linked conjugates of this compound with the target molecule.
Hydrolysis: The major product is PEG-maleimide
Scientific Research Applications
THP-PEG2-Mal has a wide range of applications in scientific research, including:
Chemistry: Used as a linker in the synthesis of PROTACs for targeted protein degradation.
Biology: Employed in the study of protein-protein interactions and cellular signaling pathways.
Medicine: Investigated for its potential in developing targeted therapies for diseases such as cancer and neurodegenerative disorders.
Industry: Utilized in the development of bioconjugates and drug delivery systems
Mechanism of Action
THP-PEG2-Mal functions as a linker in PROTACs, which are designed to degrade target proteins by recruiting an E3 ubiquitin ligase to the target protein. The PROTAC molecule contains two ligands: one for the target protein and one for the E3 ubiquitin ligase. The this compound linker connects these two ligands, facilitating the formation of a ternary complex. This complex promotes the ubiquitination and subsequent proteasomal degradation of the target protein .
Comparison with Similar Compounds
Similar Compounds
PEG2-Mal: Similar to THP-PEG2-Mal but lacks the tetrahydropyranyl group.
SM(PEG)2: A hetero-bifunctional crosslinker with N-hydroxysuccinimide (NHS) ester and maleimide groups.
Uniqueness
This compound is unique due to the presence of the tetrahydropyranyl group, which provides additional stability and functionality compared to other PEG-based linkers. This makes it particularly useful in the synthesis of PROTACs and other bioconjugates .
Properties
Molecular Formula |
C13H19NO5 |
|---|---|
Molecular Weight |
269.29 g/mol |
IUPAC Name |
1-[2-[2-(oxan-2-yloxy)ethoxy]ethyl]pyrrole-2,5-dione |
InChI |
InChI=1S/C13H19NO5/c15-11-4-5-12(16)14(11)6-8-17-9-10-19-13-3-1-2-7-18-13/h4-5,13H,1-3,6-10H2 |
InChI Key |
UADJIZWZWDHROB-UHFFFAOYSA-N |
Canonical SMILES |
C1CCOC(C1)OCCOCCN2C(=O)C=CC2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2S,3S,4S,5R)-2-(7-aminotriazolo[4,5-d]pyrimidin-3-yl)-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B11934433.png)
![4-fluoro-2-[(3R,4R)-4-hydroxyoxan-3-yl]-5-methyl-6-[(4-pyrazol-1-ylphenyl)methyl]-3H-isoindol-1-one](/img/structure/B11934435.png)

![4-(diethylaminomethyl)-N-[2-(2-methoxyphenyl)ethyl]-N-[(3S)-pyrrolidin-3-yl]benzamide;dihydrochloride](/img/structure/B11934451.png)
![[8-(4-Aminobutyl)-11-(3-carbamimidamidopropyl)-5-[(4-hydroxyphenyl)methyl]-3,6,9,12,15-pentaoxo-1,4,7,10,13-pentaazacyclopentadecan-2-yl]acetic acid; bis(trifluoroacetic acid)](/img/structure/B11934457.png)
![2-amino-N-[1-[8-[2-(1-methylpyrazol-4-yl)ethynyl]-1-oxo-2-phenylisoquinolin-3-yl]ethyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B11934473.png)


![(1S)-4-[(1E,3E,5E,7E,9E,11E,13E,15E,17E)-18-[(1R,4R)-4-hydroxy-2,6,6-trimethylcyclohex-2-en-1-yl]-3,7,12,16-tetramethyloctadeca-1,3,5,7,9,11,13,15,17-nonaenyl]-3,5,5-trimethylcyclohex-3-en-1-ol](/img/structure/B11934499.png)
![heptadecan-9-yl 7-[2-hydroxyethyl-(6-nonoxy-6-oxohexyl)amino]heptanoate](/img/structure/B11934503.png)
![1,3-dichloro-5-[(Z)-2-(4-chlorophenyl)ethenyl]benzene](/img/structure/B11934507.png)
![(1R,14S)-20,21,25-trimethoxy-15,30-dimethyl-9-(trifluoromethoxy)-7,23-dioxa-15,30-diazaheptacyclo[22.6.2.23,6.18,12.114,18.027,31.022,33]hexatriaconta-3(36),4,6(35),8,10,12(34),18,20,22(33),24,26,31-dodecaene](/img/structure/B11934509.png)

![[8-(2-fluorophenyl)-1-(4-methylphenyl)sulfonyl-2,3,3a,4,5,9b-hexahydropyrrolo[3,2-c]quinolin-4-yl]methanol](/img/structure/B11934522.png)
